4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine
Overview
Description
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine is a useful research compound. Its molecular formula is C13H11F3N2O2S and its molecular weight is 316.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Analysis
Crystal Structure Analysis : Studies have examined the crystal structures of pyrimidine derivatives, revealing insights into molecular conformations, hydrogen bonding interactions, and π–π stacking interactions. These structural analyses are critical for understanding the chemical behavior and potential applications of these compounds in materials science and drug design (Betz et al., 2012).
Quantum Chemical Characterization : Quantum chemistry methods have been applied to investigate hydrogen bonding sites in pyrimidine compounds, providing valuable information on molecular interactions and stability. Such studies are essential for the design of new molecules with desired properties (Traoré et al., 2017).
Medicinal Chemistry Applications
Drug Efficacy Determinations : Pyrazoles derived from pyrimidine scaffolds have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies suggest potential applications in drug discovery, particularly as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Synthesis of Novel Compounds : Research on the synthesis of novel 4H-pyrimido[1,6-a]pyrimidines via a one-pot three-component condensation has been conducted, showcasing the versatility of pyrimidine derivatives in creating a library of compounds for further biological and chemical evaluation (Xiang et al., 2012).
Chemical Synthesis and Characterization
Synthesis and Characterization : The synthesis and structural characterization of C-6 fluoroalkylated pyrimidine derivatives highlight the ongoing efforts to develop new pyrimidine-based compounds with potential applications in various fields, including pharmaceuticals and materials science (Krištafor et al., 2009).
Process Development : Research on process development for antifungal agents like Voriconazole demonstrates the importance of pyrimidine derivatives in synthesizing broad-spectrum triazole antifungal agents. These studies provide insights into optimizing synthetic routes for the production of medically relevant compounds (Butters et al., 2001).
Properties
IUPAC Name |
4-(difluoromethyl)-2-ethylsulfonyl-6-(4-fluorophenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-2-21(19,20)13-17-10(7-11(18-13)12(15)16)8-3-5-9(14)6-4-8/h3-7,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPCAEHOPVYWLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101166739 | |
Record name | 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-68-1 | |
Record name | 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832739-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(4-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101166739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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